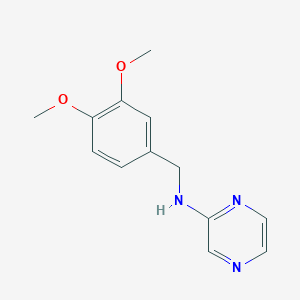![molecular formula C10H16F6N2O B5171507 N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea, also known as TFB, is a chemical compound that has been used in scientific research for its unique properties. TFB is a white crystalline solid that is soluble in organic solvents and is stable under normal laboratory conditions. This compound has been found to have a wide range of applications in various scientific fields, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves its ability to bind to specific sites on ion channels and receptors, thereby modulating their activity. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to interact with the extracellular domain of ASICs, blocking their activity and reducing the influx of calcium ions into the cell. Similarly, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to bind to the ligand-binding domain of the α7 nicotinic acetylcholine receptor, inhibiting its activity and reducing the release of neurotransmitters.
Biochemical and Physiological Effects:
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to have a range of biochemical and physiological effects in various systems. In the nervous system, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been found to reduce the excitability of neurons and suppress the release of neurotransmitters. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to have anti-inflammatory effects, reducing the production of cytokines and chemokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has several advantages for laboratory experiments, including its high purity and stability under normal laboratory conditions. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea is also soluble in organic solvents, making it easy to use in a range of experimental protocols. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. One area of interest is the development of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea analogs with improved potency and selectivity for specific ion channels and receptors. Another area of interest is the study of the physiological and pathological roles of ASICs and α7 nicotinic acetylcholine receptors in various systems, including the nervous system and immune system. Additionally, N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea may have potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea involves the reaction of sec-butylamine with 1,1,1-trifluoroacetone in the presence of a catalyst such as sodium hydride. The resulting product is then treated with urea to form N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea. This method has been found to be efficient and yields high purity N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea.
Aplicaciones Científicas De Investigación
N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has been widely used in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the nervous system. This compound has been found to be a potent inhibitor of the acid-sensing ion channel (ASIC) and has been used to study the physiological and pathological roles of ASICs in the nervous system. N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea has also been found to be a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory.
Propiedades
IUPAC Name |
1-butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F6N2O/c1-4-6(3)17-7(19)18-8(5-2,9(11,12)13)10(14,15)16/h6H,4-5H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVIXJSPKJKQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)
![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![ethyl [5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)